
Mpo-IN-4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mpo-IN-4 is a potent and selective inhibitor of myeloperoxidase, an enzyme predominantly found in neutrophils. Myeloperoxidase plays a crucial role in the body’s immune response by producing hypochlorous acid from hydrogen peroxide and chloride ions during the respiratory burst of phagocytes. This compound has an inhibitory concentration (IC50) of 25 nanomolar, making it highly effective in inhibiting myeloperoxidase activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Mpo-IN-4 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to enhance its inhibitory activity. The synthetic route typically includes:
Formation of the Core Structure: The core structure is synthesized using a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure to improve its binding affinity and selectivity for myeloperoxidase.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity. The final product is then purified using techniques like recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Mpo-IN-4 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidized products.
Reduction: The compound can also undergo reduction reactions, which may alter its inhibitory activity.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups to modify its properties.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may produce various oxidized derivatives, while reduction reactions may yield reduced forms of the compound.
Applications De Recherche Scientifique
Mpo-IN-4 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of myeloperoxidase and its effects on various biochemical pathways.
Biology: this compound is employed in research to understand the role of myeloperoxidase in immune responses and inflammation.
Industry: this compound is used in the development of diagnostic assays and as a reference standard in quality control processes.
Mécanisme D'action
Mpo-IN-4 exerts its effects by binding to the active site of myeloperoxidase, thereby inhibiting its enzymatic activity. This inhibition prevents the formation of hypochlorous acid and other reactive oxygen species, which are involved in the body’s immune response. The molecular targets of this compound include the heme group of myeloperoxidase, and the compound interacts with specific amino acid residues within the enzyme’s active site .
Comparaison Avec Des Composés Similaires
Mpo-IN-4 is unique in its high selectivity and potency as a myeloperoxidase inhibitor. Similar compounds include:
4-Aminobenzoic Acid Hydrazide: Another myeloperoxidase inhibitor with different structural features and inhibitory potency.
Thyroid Peroxidase Inhibitors: Compounds that inhibit thyroid peroxidase, which shares some structural similarities with myeloperoxidase but has different biological functions
Propriétés
Formule moléculaire |
C12H11N5 |
|---|---|
Poids moléculaire |
225.25 g/mol |
Nom IUPAC |
7-benzyl-2H-triazolo[4,5-b]pyridin-5-amine |
InChI |
InChI=1S/C12H11N5/c13-10-7-9(6-8-4-2-1-3-5-8)11-12(14-10)16-17-15-11/h1-5,7H,6H2,(H3,13,14,15,16,17) |
Clé InChI |
SGFFXIGIHATQNC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC2=CC(=NC3=NNN=C23)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



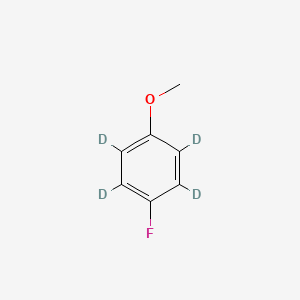
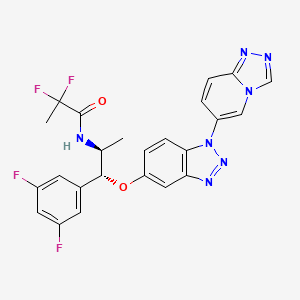
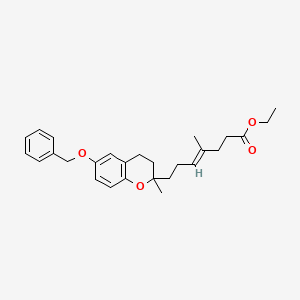
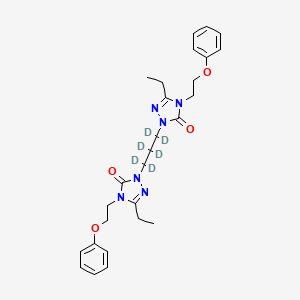
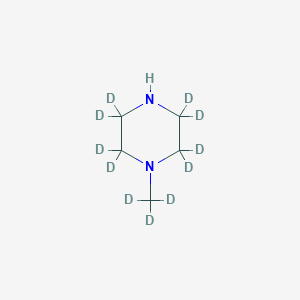
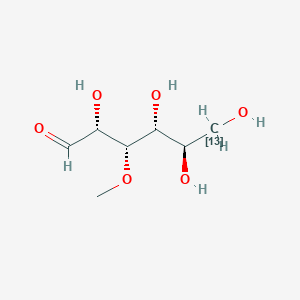
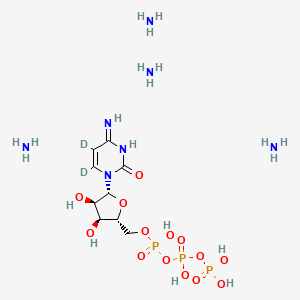
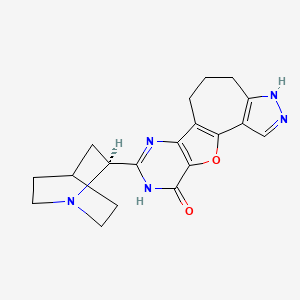
![(2R,3S,5R)-2-[2-chloro-6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B12399061.png)
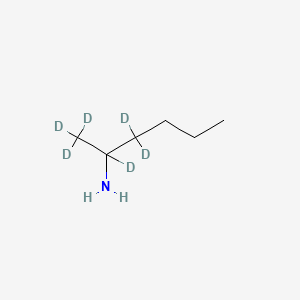
![[(1R,2R,3E,7S,11E,13S,15S)-2-hydroxy-7-methyl-5-oxo-6-oxabicyclo[11.3.0]hexadeca-3,11-dien-15-yl] pyridin-3-ylmethyl carbonate](/img/structure/B12399075.png)
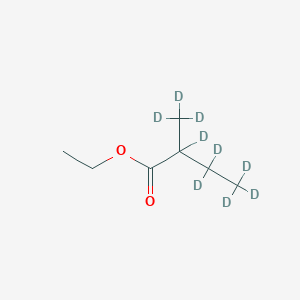
![[(2S,4S,5R)-4-acetyloxy-5-(2-amino-6-oxo-8-phenylmethoxy-1H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12399084.png)
